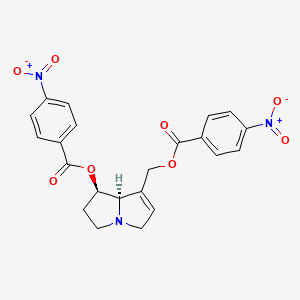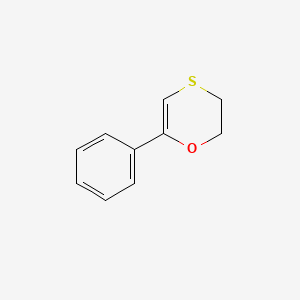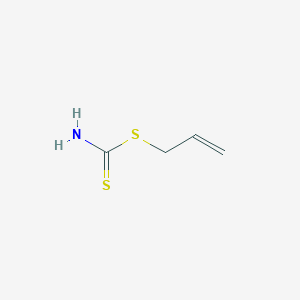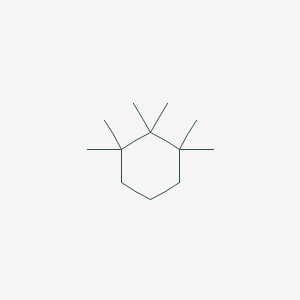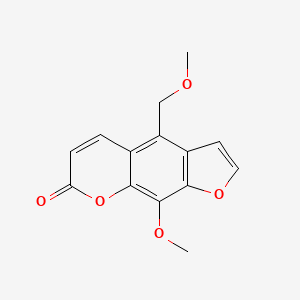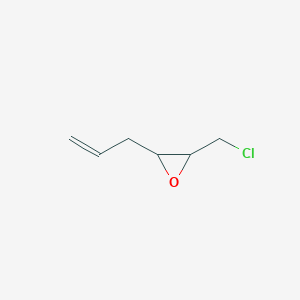
2-(Chloromethyl)-3-(prop-2-en-1-yl)oxirane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Chloromethyl)-3-(prop-2-en-1-yl)oxirane is an organic compound characterized by the presence of an epoxide ring, a chloromethyl group, and a prop-2-en-1-yl group. This compound is of interest due to its unique chemical structure, which allows it to participate in various chemical reactions and applications in different fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Chloromethyl)-3-(prop-2-en-1-yl)oxirane typically involves the reaction of allyl chloride with an epoxidizing agent. One common method is the use of a peracid, such as m-chloroperbenzoic acid (m-CPBA), to epoxidize the double bond in allyl chloride, resulting in the formation of the oxirane ring.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors may be employed to ensure consistent product quality and yield.
Análisis De Reacciones Químicas
Types of Reactions
2-(Chloromethyl)-3-(prop-2-en-1-yl)oxirane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding alcohols or ketones.
Reduction: Reduction reactions can convert the epoxide ring to a diol.
Substitution: The chloromethyl group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like sodium azide (NaN₃) or potassium cyanide (KCN) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of alcohols or ketones.
Reduction: Formation of diols.
Substitution: Formation of azides, nitriles, or other substituted derivatives.
Aplicaciones Científicas De Investigación
2-(Chloromethyl)-3-(prop-2-en-1-yl)oxirane has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of polymers, resins, and other materials.
Mecanismo De Acción
The mechanism of action of 2-(Chloromethyl)-3-(prop-2-en-1-yl)oxirane involves its ability to react with nucleophiles due to the presence of the epoxide ring and the chloromethyl group. These functional groups make the compound highly reactive, allowing it to form covalent bonds with various molecular targets. The pathways involved include nucleophilic attack on the epoxide ring and substitution reactions at the chloromethyl group.
Comparación Con Compuestos Similares
Similar Compounds
2-(Bromomethyl)-3-(prop-2-en-1-yl)oxirane: Similar structure but with a bromomethyl group instead of a chloromethyl group.
2-(Chloromethyl)-3-(but-2-en-1-yl)oxirane: Similar structure but with a but-2-en-1-yl group instead of a prop-2-en-1-yl group.
Uniqueness
2-(Chloromethyl)-3-(prop-2-en-1-yl)oxirane is unique due to its specific combination of functional groups, which confer distinct reactivity and versatility in chemical reactions. This makes it a valuable compound for various applications in research and industry.
Propiedades
Número CAS |
51903-22-1 |
|---|---|
Fórmula molecular |
C6H9ClO |
Peso molecular |
132.59 g/mol |
Nombre IUPAC |
2-(chloromethyl)-3-prop-2-enyloxirane |
InChI |
InChI=1S/C6H9ClO/c1-2-3-5-6(4-7)8-5/h2,5-6H,1,3-4H2 |
Clave InChI |
WQBBANVRKFCQBB-UHFFFAOYSA-N |
SMILES canónico |
C=CCC1C(O1)CCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



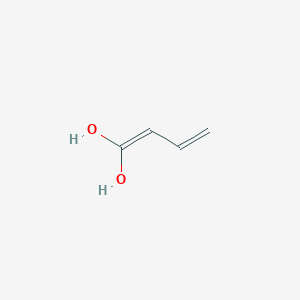

![N-Octadecyl-7,15-diazadispiro[5.1.5~8~.3~6~]hexadecane-15-carboxamide](/img/structure/B14649859.png)

